BenchChemオンラインストアへようこそ!

2-(1-Benzylpyrrolidin-3-yl)ethanamine

Purity analysis Quality control Synthetic reproducibility

Procure 2-(1-Benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3) at ≥98% purity to ensure reproducible synthesis of hD4 receptor antagonists (IC50 1500 nM) and VAP-1/SSAO inhibitors (IC50 7.40 nM rat, 49 nM human). The N-benzyl group confers essential π-π stacking and lipophilic character (LogP ≈2.5) for aromatic pocket binding; substitution with simpler pyrrolidines eliminates these interactions, leading to altered binding or failed reactions. Available as free base and hydrochloride salt for protocol-specific solubility. Choose the 98% grade to reduce impurity burden by 60% versus 95% grades, improving multi-step yield robustness. Ideal for CNS research and inflammatory disease SAR libraries.

Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Cat. No. B8816653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Benzylpyrrolidin-3-yl)ethanamine
Molecular FormulaC13H20N2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESC1CN(CC1CCN)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2
InChIKeyIBSQNIPUVCQZAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Benzylpyrrolidin-3-yl)ethanamine: Core Chemical Identity and Procurement Baseline


2-(1-Benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3) is a synthetic heterocyclic amine featuring a pyrrolidine ring with an N-benzyl substituent and a C3-ethanamine side chain . Its molecular formula is C13H20N2 with a molecular weight of 204.31 g/mol [1]. The compound is commercially supplied as both the free base and hydrochloride salt , with typical purities ranging from 95% to ≥98% . Physicochemical properties include a density of 1.024 g/cm³ and a boiling point of 301.1°C at 760 mmHg . This amine serves as a versatile building block in medicinal chemistry and is a key intermediate for synthesizing bioactive molecules containing the 1-benzylpyrrolidin-3-yl pharmacophore .

Why 2-(1-Benzylpyrrolidin-3-yl)ethanamine Cannot Be Replaced by Unsubstituted or N-Alkyl Pyrrolidine Analogs


Generic substitution of 2-(1-benzylpyrrolidin-3-yl)ethanamine with simpler pyrrolidine derivatives (e.g., 2-(pyrrolidin-3-yl)ethanamine) or alternative N-alkylated analogs fundamentally alters molecular recognition events in downstream applications. The N-benzyl group imparts a specific π-π stacking capability and lipophilic character (LogP ≈ 2.5) [1] that is essential for binding to aromatic pockets in target proteins such as dopamine D4 receptors [2] and VAP-1/SSAO enzymes [3]. Removal of the benzyl moiety reduces molecular weight from 204.31 to 114.19 g/mol and eliminates key hydrophobic interactions . Furthermore, the free base versus hydrochloride salt form (MW 204.31 vs. 240.77) presents distinct solubility and handling profiles that must be matched to specific synthetic protocols. Substitution without careful consideration of these parameters can lead to failed reactions, altered binding affinities, or irreproducible biological results.

Quantitative Differentiation Evidence for 2-(1-Benzylpyrrolidin-3-yl)ethanamine Procurement Decisions


Purity Benchmarking: 98% Minimum Purity Enables Reproducible Synthetic and Biological Outcomes

2-(1-Benzylpyrrolidin-3-yl)ethanamine is commercially available with a minimum purity of 98% (NLT 98%) , whereas standard commercial offerings for related pyrrolidine derivatives and generic research chemicals typically specify 95% purity . This 3-percentage-point absolute purity difference translates to a 60% reduction in total impurity burden (from 5% to 2%), which is critical for minimizing side reactions in multi-step syntheses and reducing assay variability in biological testing.

Purity analysis Quality control Synthetic reproducibility

Salt Form Selection: Hydrochloride Salt Provides 18% Higher Molecular Weight and Enhanced Handling Stability

The hydrochloride salt of 2-(1-benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3, MW 240.77) offers distinct advantages over the free base (MW 204.31) [1] for solid-state handling and long-term storage. The salt form increases molecular weight by 17.9% and converts the volatile, hygroscopic free amine into a crystalline solid with improved shelf stability under ambient conditions (recommended storage: cool, dry place) . In contrast, the free base (boiling point 301.1°C, vapor pressure 0.00107 mmHg at 25°C) presents handling challenges for precise weighing and long-term storage due to potential amine oxidation and moisture absorption.

Salt form optimization Stability Formulation

Pharmacophoric Scaffold Validation: N-Benzylpyrrolidine Moiety Confers Dopamine D4 Antagonism with IC50 1500 nM

Compounds containing the 1-benzylpyrrolidin-3-yl scaffold demonstrate specific biological activity that is absent in non-benzylated analogs. In a cAMP assay, an N-(1-benzylpyrrolidin-3-yl)arylbenzamide derivative exhibited antagonist activity at human dopamine D4 (hD4) receptors with an IC50 of 1500 nM, while showing selectivity over hD2 and α1 receptors [1]. This pharmacological profile is directly attributable to the N-benzylpyrrolidine substructure; removal of the benzyl group abolishes hD4 binding [1]. 2-(1-Benzylpyrrolidin-3-yl)ethanamine serves as the foundational amine building block for synthesizing such D4-selective antagonists, a capability not shared by simpler 2-(pyrrolidin-3-yl)ethanamine analogs.

Dopamine D4 receptor Antagonist CNS research

Enantiomeric Purity Options: (S)-Enantiomer (CAS 1217829-62-3) Enables Stereospecific Synthesis

2-(1-Benzylpyrrolidin-3-yl)ethanamine is available as the racemate (CAS 130927-84-3) and as the single (S)-enantiomer (CAS 1217829-62-3) . The (S)-enantiomer is specifically utilized as a chiral building block in asymmetric synthesis and as a precursor for enantiopure pharmaceutical agents . In contrast, simpler achiral analogs like 2-(pyrrolidin-3-yl)ethanamine (which is also chiral but lacks the benzyl group) do not offer the same combination of stereochemical control and hydrophobic binding capacity.

Chiral synthesis Stereochemistry Enantioselective

Optimal Application Scenarios for 2-(1-Benzylpyrrolidin-3-yl)ethanamine in Research and Industrial Settings


Medicinal Chemistry: Synthesis of Dopamine D4 Receptor Antagonists

2-(1-Benzylpyrrolidin-3-yl)ethanamine is the optimal starting material for constructing N-(1-benzylpyrrolidin-3-yl)arylbenzamides, a class of selective human dopamine D4 (hD4) receptor antagonists with demonstrated IC50 values of 1500 nM in cAMP assays [1]. Researchers developing novel CNS therapeutics targeting D4 receptors should procure this compound (98% purity, hydrochloride salt) to ensure reproducible synthesis and to maintain the critical N-benzyl pharmacophore essential for hD4 selectivity over hD2 and α1 receptors [1].

Process Chemistry: Reliable Building Block for Multi-Step Pharmaceutical Syntheses

Due to its high minimum purity (≥98%) and stable hydrochloride salt form , this compound is ideally suited for use as a building block in multi-step pharmaceutical syntheses where impurity accumulation can compromise overall yield and product quality. Procurement of the 98% grade reduces total impurity burden by 60% compared to standard 95% grades , directly improving process robustness and reducing purification requirements.

Stereochemical SAR Studies: Access to Both Racemic and Enantiopure Forms

The commercial availability of both racemic 2-(1-benzylpyrrolidin-3-yl)ethanamine (CAS 130927-84-3) and the (S)-enantiomer (CAS 1217829-62-3) enables systematic structure-activity relationship (SAR) studies probing the stereochemical determinants of biological activity. Research groups investigating chiral drug candidates or studying stereospecific enzyme/receptor interactions should procure both forms to fully characterize stereochemical effects.

VAP-1/SSAO Inhibitor Development: Core Scaffold for Inflammatory Disease Targets

The 1-benzylpyrrolidin-3-yl scaffold is a recognized pharmacophore for vascular adhesion protein-1 (VAP-1/SSAO) inhibition, with patent-reported derivatives exhibiting IC50 values of 7.40 nM (rat) and 49 nM (human) [2]. 2-(1-Benzylpyrrolidin-3-yl)ethanamine serves as a versatile intermediate for elaborating this scaffold into potent VAP-1 inhibitors, a target implicated in inflammatory and fibrotic diseases. Procurement of this amine enables rapid diversification into focused VAP-1 inhibitor libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Benzylpyrrolidin-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.